![molecular formula C20H18N2O2 B2775663 1-benzyl-N-(2-methylphenyl)-6-oxopyridine-3-carboxamide CAS No. 1004255-91-7](/img/structure/B2775663.png)
1-benzyl-N-(2-methylphenyl)-6-oxopyridine-3-carboxamide
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Overview
Description
1-benzyl-N-(2-methylphenyl)-6-oxopyridine-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is also known as BPC-157 and is a synthetic peptide that has been shown to have a wide range of biological effects.
Mechanism of Action
The exact mechanism of action of BPC-157 is not fully understood. However, it is believed to act through the modulation of growth factors and cytokines. BPC-157 has been shown to increase the expression of vascular endothelial growth factor (VEGF) and fibroblast growth factor (FGF), which are important for angiogenesis and wound healing. BPC-157 has also been shown to decrease the expression of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Biochemical and Physiological Effects:
BPC-157 has been shown to have a wide range of biochemical and physiological effects. It has been shown to promote angiogenesis, which is the formation of new blood vessels. This is important for wound healing and tissue repair. BPC-157 has also been shown to have anti-inflammatory effects, which is important for reducing inflammation and promoting healing. BPC-157 has also been shown to have neuroprotective effects and has been studied for its potential use in the treatment of traumatic brain injury and spinal cord injury.
Advantages and Limitations for Lab Experiments
One advantage of using BPC-157 in lab experiments is that it is a synthetic peptide, which means that it can be easily synthesized and purified. BPC-157 is also stable and can be stored for long periods of time. However, one limitation of using BPC-157 in lab experiments is that it is relatively expensive compared to other peptides. BPC-157 is also not readily available from commercial suppliers, which means that it may be difficult to obtain for some researchers.
Future Directions
There are several future directions for the study of BPC-157. One area of research is the potential use of BPC-157 in the treatment of inflammatory bowel disease (IBD). BPC-157 has been shown to have anti-inflammatory effects, which may be beneficial for the treatment of IBD. Another area of research is the potential use of BPC-157 in the treatment of musculoskeletal injuries. BPC-157 has been shown to have wound healing and tissue repair properties, which may be beneficial for the treatment of musculoskeletal injuries. Finally, further research is needed to fully understand the mechanism of action of BPC-157 and to identify other potential therapeutic applications.
In conclusion, BPC-157 is a synthetic peptide that has gained significant attention in the scientific community due to its potential therapeutic applications. The synthesis of BPC-157 involves the use of solid-phase peptide synthesis (SPPS). BPC-157 has been extensively studied for its potential therapeutic applications, including anti-inflammatory, wound healing, and angiogenic properties. The exact mechanism of action of BPC-157 is not fully understood, but it is believed to act through the modulation of growth factors and cytokines. BPC-157 has been shown to have a wide range of biochemical and physiological effects, including angiogenesis, anti-inflammatory, and neuroprotective effects. One advantage of using BPC-157 in lab experiments is that it is a synthetic peptide, which means that it can be easily synthesized and purified. However, one limitation of using BPC-157 in lab experiments is that it is relatively expensive compared to other peptides. There are several future directions for the study of BPC-157, including the potential use in the treatment of inflammatory bowel disease (IBD) and musculoskeletal injuries.
Synthesis Methods
The synthesis of BPC-157 involves the use of solid-phase peptide synthesis (SPPS). SPPS is a widely used method for the synthesis of peptides and involves the stepwise addition of amino acids to a growing peptide chain. BPC-157 is synthesized using Fmoc (9-fluorenylmethoxycarbonyl) chemistry, which involves the use of Fmoc-protected amino acids. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Scientific Research Applications
BPC-157 has been extensively studied for its potential therapeutic applications. It has been shown to have a wide range of biological effects, including anti-inflammatory, wound healing, and angiogenic properties. BPC-157 has also been shown to have neuroprotective effects and has been studied for its potential use in the treatment of traumatic brain injury and spinal cord injury.
properties
IUPAC Name |
1-benzyl-N-(2-methylphenyl)-6-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c1-15-7-5-6-10-18(15)21-20(24)17-11-12-19(23)22(14-17)13-16-8-3-2-4-9-16/h2-12,14H,13H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNTWWVYIRXQCRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-N-(2-methylphenyl)-6-oxopyridine-3-carboxamide |
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